molecular formula C12H15N3 B1586551 1-(3-Cyanobenzyl)piperazine CAS No. 203047-38-5

1-(3-Cyanobenzyl)piperazine

Cat. No. B1586551
CAS RN: 203047-38-5
M. Wt: 201.27 g/mol
InChI Key: XDYXEYUQBGLAOZ-UHFFFAOYSA-N
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Description

“1-(3-Cyanobenzyl)piperazine” is an organic compound with the empirical formula C12H15N3 . It has a molecular weight of 201.27 . The compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “1-(3-Cyanobenzyl)piperazine” were not found in the search results, piperazine derivatives can be synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of “1-(3-Cyanobenzyl)piperazine” consists of a six-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

“1-(3-Cyanobenzyl)piperazine” is a solid compound . Its boiling point is 339.7°C at 760mmHg .

Scientific Research Applications

Drug Synthesis

1-(3-Cyanobenzyl)piperazine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic profiles. For instance, it’s often used to introduce a piperazine moiety into a drug, which can serve as a linker or a structural scaffold, influencing the molecule’s ability to interact with biological targets .

Kinase Inhibitors

The piperazine ring is a common feature in kinase inhibitors. These inhibitors play a crucial role in the treatment of cancers by blocking specific kinase enzymes involved in the proliferation of cancer cells. The cyanobenzyl group in 1-(3-Cyanobenzyl)piperazine can be utilized to enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach its intracellular targets .

Receptor Modulators

Piperazine derivatives are known to modulate receptor activity, including neurotransmitter receptors in the central nervous system1-(3-Cyanobenzyl)piperazine could be used to synthesize compounds that act on serotonin, dopamine, or histamine receptors, which are implicated in various neurological and psychiatric disorders .

Chemical Reactivity and Synthon

The chemical reactivity of 1-(3-Cyanobenzyl)piperazine makes it a versatile synthon in organic chemistry. It can undergo reactions such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination, allowing for the construction of complex molecules with potential biological activity .

Pharmacokinetic Property Optimization

The basic and hydrophilic nature of the piperazine ring can be exploited to optimize the pharmacokinetic properties of drug molecules. By adjusting the position of the piperazine in the molecule, researchers can influence solubility, distribution, metabolism, and excretion characteristics, which are critical for drug efficacy .

Structural and Conformational Studies

The conformational flexibility of the piperazine ring in 1-(3-Cyanobenzyl)piperazine allows it to adopt various geometries, which can be studied to understand the conformational preferences of biologically active molecules. This information is valuable in the design of new drugs with improved specificity and potency .

Safety and Hazards

“1-(3-Cyanobenzyl)piperazine” is classified as Acute Tox. 4 Oral . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Future Directions

While specific future directions for “1-(3-Cyanobenzyl)piperazine” were not found in the search results, piperazine-based antimicrobial polymers have been identified as a promising area of research .

properties

IUPAC Name

3-(piperazin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-11-2-1-3-12(8-11)10-15-6-4-14-5-7-15/h1-3,8,14H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXEYUQBGLAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374086
Record name 1-(3-Cyanobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanobenzyl)piperazine

CAS RN

203047-38-5
Record name 1-(3-Cyanobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203047-38-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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